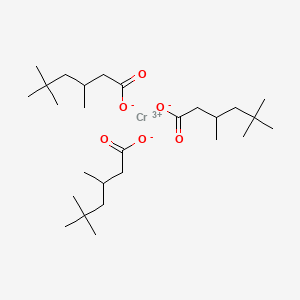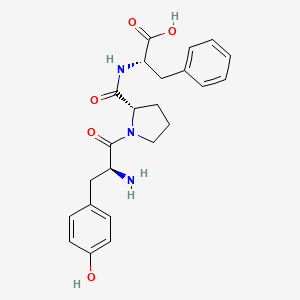
l-Tyrosyl-l-prolyl-l-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-casomorphin(1-3): is a peptide derived from the digestion of the milk protein casein. It is an opioid peptide, meaning it has the ability to bind to opioid receptors in the body, similar to how morphine and other opioids function. This peptide is composed of three amino acids: tyrosine, proline, and phenylalanine .
准备方法
Synthetic Routes and Reaction Conditions: Beta-casomorphin(1-3) can be synthesized through the enzymatic hydrolysis of beta-casein, a protein found in milk. This process involves the use of specific enzymes that break down the protein into smaller peptide fragments, including beta-casomorphin(1-3) .
Industrial Production Methods: In an industrial setting, beta-casomorphin(1-3) is typically produced through controlled fermentation processes. These processes involve the use of microbial cultures that produce the necessary enzymes to hydrolyze beta-casein into beta-casomorphin(1-3) .
化学反应分析
Types of Reactions: Beta-casomorphin(1-3) primarily undergoes hydrolysis reactions, where it is broken down into its constituent amino acids by enzymes. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions: The hydrolysis of beta-casomorphin(1-3) typically requires specific enzymes such as pepsin and trypsin. These reactions are usually carried out under mild acidic conditions (pH 2-4) and at temperatures around 37°C, which mimic the conditions in the human digestive system .
Major Products: The primary products of the hydrolysis of beta-casomorphin(1-3) are its constituent amino acids: tyrosine, proline, and phenylalanine .
科学研究应用
Chemistry: In chemistry, beta-casomorphin(1-3) is studied for its unique opioid properties and its potential use as a model compound for studying peptide-receptor interactions .
Biology: In biological research, beta-casomorphin(1-3) is used to study the effects of dietary peptides on the gut-brain axis and their potential role in modulating gastrointestinal and neurological functions .
Medicine: In medicine, beta-casomorphin(1-3) is investigated for its potential therapeutic effects, including its analgesic properties and its role in modulating immune responses .
Industry: In the food industry, beta-casomorphin(1-3) is studied for its potential effects on human health, particularly in relation to milk consumption and its impact on conditions such as autism and gastrointestinal disorders .
作用机制
Beta-casomorphin(1-3) exerts its effects by binding to opioid receptors in the body, specifically the mu (μ) receptors. This binding mimics the action of endogenous opioids, leading to various physiological effects such as pain relief, sedation, and modulation of immune responses . The peptide’s ability to cross the intestinal barrier and enter the bloodstream allows it to exert systemic effects, influencing both the central nervous system and peripheral tissues .
相似化合物的比较
Beta-casomorphin(1-4): Another peptide derived from beta-casein, with an additional proline residue.
Beta-casomorphin(1-5): Contains an additional glycine residue compared to beta-casomorphin(1-4).
Beta-casomorphin(1-7): A longer peptide with additional proline and isoleucine residues.
Uniqueness: Beta-casomorphin(1-3) is unique due to its shorter peptide chain, which may influence its binding affinity and specificity for opioid receptors. Its smaller size also allows for easier absorption and transport across biological membranes, potentially enhancing its bioavailability and systemic effects .
属性
分子式 |
C23H27N3O5 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H27N3O5/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31)/t18-,19-,20-/m0/s1 |
InChI 键 |
RCMWNNJFKNDKQR-UFYCRDLUSA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O |
规范 SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


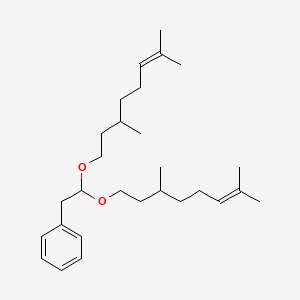
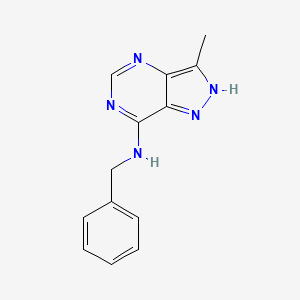
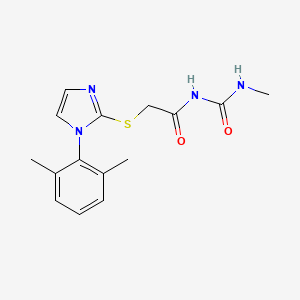
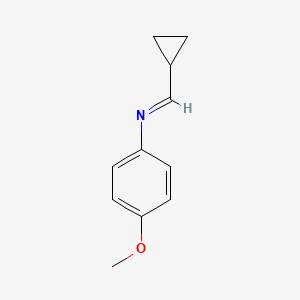
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
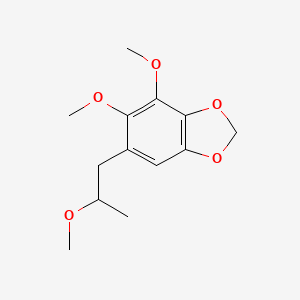
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)


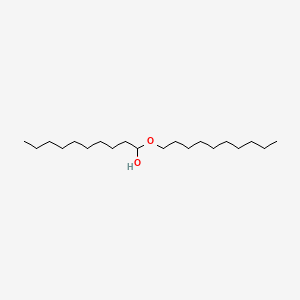
![[2-(4-Chloro-phenyl)-benzoimidazol-1-YL]-acetic acid ethyl ester](/img/structure/B13802356.png)


